Methyl Heptafluoroisobutyrate

Radical Chemistry Kinetics Fluorinated Esters

Methyl Heptafluoroisobutyrate (CAS 680-05-7) is a fluorinated organic compound belonging to the class of perfluorinated esters, with the molecular formula C₅H₃F₇O₂ and a molecular weight of 228.07 g/mol. It exists as a colorless to almost colorless clear liquid at room temperature, exhibiting a boiling point of 76–77 °C and a density of approximately 1.49 g/cm³.

Molecular Formula C5H3F7O2
Molecular Weight 228.06 g/mol
CAS No. 680-05-7
Cat. No. B179444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Heptafluoroisobutyrate
CAS680-05-7
SynonymsMethyl Heptafluoroisobutyrate;  680-05-7;  Methyl perfluoroisobutyrate;  Methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate;  Heptafluoroisobutyric Acid Methyl Ester;  AC1MCQ9W
Molecular FormulaC5H3F7O2
Molecular Weight228.06 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C5H3F7O2/c1-14-2(13)3(6,4(7,8)9)5(10,11)12/h1H3
InChIKeyCGMUKBZUGMXXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Heptafluoroisobutyrate (CAS 680-05-7) – Physical Properties and Procurement Baseline


Methyl Heptafluoroisobutyrate (CAS 680-05-7) is a fluorinated organic compound belonging to the class of perfluorinated esters, with the molecular formula C₅H₃F₇O₂ and a molecular weight of 228.07 g/mol [1]. It exists as a colorless to almost colorless clear liquid at room temperature, exhibiting a boiling point of 76–77 °C and a density of approximately 1.49 g/cm³ [2]. Commercially, it is typically supplied with a purity of ≥98% (GC) . The compound is characterized by a predicted octanol-water partition coefficient (LogP) of 2.6 and a topological polar surface area of 26.3 Ų [2]. Due to its moisture sensitivity and flammability (flash point 9 °C), it requires storage under inert atmosphere and standard precautions for flammable liquids .

Why Methyl Heptafluoroisobutyrate (680-05-7) Cannot Be Replaced by Generic Fluorinated Esters


While the fluorinated ester chemical space encompasses numerous compounds with superficially similar properties, the specific branching and fluorine substitution pattern of Methyl Heptafluoroisobutyrate imparts unique reactivity, volatility, and analytical performance profiles that render generic substitution ineffective [1]. The branched heptafluoroisopropyl moiety significantly alters both the steric environment and the electronic properties of the ester carbonyl compared to linear perfluorinated analogs such as methyl nonafluorobutanoate or lower homologues like methyl trifluoroacetate [2]. These differences manifest concretely in kinetic parameters (e.g., activation energies for hydrogen abstraction), chromatographic behavior (e.g., ion-pairing efficiency), and mass spectrometric sensitivity (e.g., detection limits in negative CI-MS), as detailed in the quantitative evidence below. Simply interchanging with a linear perfluoroester or a shorter-chain fluorinated ester will lead to divergent experimental outcomes, including compromised trace detection limits, altered reaction yields, and inadequate separation selectivity.

Methyl Heptafluoroisobutyrate (680-05-7) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Higher Activation Energy for Hydrogen Abstraction vs. Trifluoroacetate and Pentafluoropropionate Esters

In a direct comparative kinetic study, the activation energy (E) for hydrogen abstraction by trifluoromethyl (CF₃) radicals from methyl heptafluorobutyrate was determined to be 42.49 kJ/mol, significantly higher than the values for methyl trifluoroacetate (37.52 kJ/mol) and methyl pentafluoropropionate (38.80 kJ/mol) [1]. The corresponding pre-exponential factors (log k) were 11.24, 10.81, and 10.93 respectively, indicating a lower intrinsic reactivity for the heptafluoro compound [1]. This reduced susceptibility to radical attack translates to enhanced chemical stability under conditions where radical intermediates are present.

Radical Chemistry Kinetics Fluorinated Esters Chemical Stability

Enhanced Gas Chromatography Volatility Relative to Ethyl Heptafluoroisobutyrate

Methyl Heptafluoroisobutyrate exhibits a boiling point of 76–77 °C [1], which is substantially lower than that of its ethyl ester counterpart, Ethyl Heptafluoroisobutyrate (CAS 1526-49-4), which has a reported boiling point range of 95–98 °C (linear isomer) or a predicted value of 116.8 ± 35.0 °C (branched isomer) [2][3]. This ~20–40 °C reduction in boiling point translates to significantly higher volatility, a critical parameter for gas chromatography (GC) applications where efficient vaporization and elution are required.

Gas Chromatography Derivatization Volatility Analytical Chemistry

fg-Level Detection Limit in Negative CI-MS Outperforms Trifluoroacetate Derivatives

Heptafluorobutyrate (HFB) derivatives, such as those formed from Methyl Heptafluoroisobutyrate, provide exceptional sensitivity in negative chemical ionization mass spectrometry (NCI-MS). A study on hydroxy fatty acid analysis reported that HFB derivatives achieved a detection limit on the order of 1 fg (10⁻¹⁵ g) in negative CI-MS, representing a 20-fold higher response compared to the positive scan mode [1]. In stark contrast, methods for trifluoroacetic acid (TFA) and its derivatives typically report detection limits in the ng range (e.g., 34 ng/g in plant material, 0.20 ng/g in soil, 6.5 ng/L in water) [2].

Mass Spectrometry Trace Analysis Derivatization Sensitivity

Superior Chromatographic Resolution as Ion-Pairing Agent Compared to Trifluoroacetic Acid

In reversed-phase ion-pair chromatography, heptafluorobutyric acid (HFBA) – the acid corresponding to Methyl Heptafluoroisobutyrate – achieves the highest chromatographic efficiency among fluorinated ion-pairing agents. A comparative study of mobile phase additives (0.10% formic acid, 0.050% TFA, 0.050% HFBA) demonstrated that HFBA provided superior peak resolution and selectivity [1]. Crucially, trifluoroacetic acid (TFA) failed to retain or resolve the components of SB-223070, a pharmaceutical compound, necessitating a switch to HFBA to successfully isolate the analyte [2].

Ion-Pair Chromatography HPLC Separation Science Method Development

Precursor Performance in Heptafluoroisobutyronitrile Synthesis: Methyl Ester Yield Comparison

Methyl Heptafluoroisobutyrate serves as a key precursor for the synthesis of heptafluoroisobutyronitrile, a promising environmentally friendly dielectric gas for high-voltage electrical equipment. In a patented synthetic route, reaction of methyl heptafluoroisobutyrate (100 g, 0.44 mol) with ammonia followed by dehydration with trifluoroacetic anhydride afforded heptafluoroisobutyronitrile in a 74.9% isolated yield [1]. For comparison, an alternative route using ethyl heptafluoroisobutyrate under different conditions (chromium trifluoride, ammonia, 280-400°C) achieved a higher 95.7% yield [2]. However, the methyl ester route operates under milder conditions (reaction temperature <0°C for amidation, ~0°C for dehydration) and avoids high-temperature, heterogeneous catalysis.

Synthetic Chemistry Dielectric Gases Fluorinated Nitriles Process Chemistry

Methyl Heptafluoroisobutyrate (680-05-7) – Evidence-Backed Application Scenarios for Procurement and Selection


High-Sensitivity Trace Analysis of Hydroxy Fatty Acids and Steroids via GC-NCI-MS

The exceptional fg-level detection limit of heptafluorobutyrate derivatives in negative chemical ionization mass spectrometry [1] directly supports the use of Methyl Heptafluoroisobutyrate as a derivatization agent for trace-level quantification of hydroxylated biomolecules. Researchers analyzing hydroxy fatty acids, bile acids, or steroids in biological matrices will achieve superior sensitivity compared to trifluoroacetate derivatives, enabling detection in sample-limited scenarios (e.g., microdialysates, single-cell extracts). The compound's high volatility (boiling point 76–77 °C) further ensures efficient GC elution .

Challenging Ion-Pair HPLC Separations Requiring Superior Resolution Over TFA

For chromatographers developing methods for polar pharmaceuticals or metabolites that fail to retain on standard reversed-phase columns, the heptafluorobutyrate moiety (as heptafluorobutyric acid) provides critical separation power. Direct evidence shows that switching from TFA to HFBA resolved and isolated the compound SB-223070, which was otherwise unretained [2]. This scenario is particularly relevant for pharmaceutical impurity profiling, metabolite identification, and preparative HPLC purifications where TFA-based methods are inadequate.

Synthesis of Heptafluoroisobutyronitrile Dielectric Gas Under Mild Laboratory Conditions

The patented synthesis of heptafluoroisobutyronitrile using Methyl Heptafluoroisobutyrate as a precursor operates under mild, low-temperature conditions (<0 °C for amidation, ~0 °C for dehydration) [3]. This route is ideal for laboratory-scale preparation and process optimization, offering a 74.9% yield without the need for high-temperature heterogeneous catalysis required by the ethyl ester route. Procurement for this application is driven by the need for a reactive ester that can be readily converted to the nitrile under standard organic synthesis conditions.

Radical-Mediated Reactions Requiring Enhanced Substrate Stability

The kinetic evidence demonstrating a higher activation energy (42.49 kJ/mol) for hydrogen abstraction by CF₃ radicals compared to methyl trifluoroacetate (37.52 kJ/mol) and methyl pentafluoropropionate (38.80 kJ/mol) [4] positions Methyl Heptafluoroisobutyrate as a more robust substrate in radical environments. This stability is advantageous in synthetic sequences involving radical initiators (e.g., AIBN, peroxide) or in applications where the ester is exposed to reactive radical species, reducing unwanted side reactions and improving overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl Heptafluoroisobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.